molecular formula C4H6N4O2 B1306432 methyl 1H-tetrazol-1-ylacetate CAS No. 55633-19-7

methyl 1H-tetrazol-1-ylacetate

Cat. No. B1306432
CAS RN: 55633-19-7
M. Wt: 142.12 g/mol
InChI Key: CGQJVEFCNZKVRS-UHFFFAOYSA-N
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Description

Methyl 1H-tetrazol-1-ylacetate is a compound that is part of the tetrazole family, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their various applications in medicinal chemistry, agriculture, and as energetic materials due to their high nitrogen content .

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. One such method is the hydrothermal synthesis, which has been used to produce 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole with high yield and purity . Another approach involves the reaction of amines, triethyl orthoformate, and sodium azide catalyzed by ytterbium triflate hydrate to produce 1-substituted 1H-1,2,3,4-tetrazoles . Additionally, 5-(tetrazol-1-yl)-2H-tetrazole, a related compound, was synthesized by cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives can be complex and is often elucidated using techniques such as NMR spectroscopy and X-ray diffraction. For instance, polypyridyl ruthenium(II) complexes with tetrazolate-based chelating ligands have been studied, revealing that the tetrazolate moiety bonds to the metal center via the N-1 nitrogen . The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate has also been determined, showing the product of a reaction involving a tetrazole derivative .

Chemical Reactions Analysis

Tetrazole derivatives undergo various chemical reactions. For example, 2-[lithio(trimethylsilyl)methyl]-2H-tetrazoles react with alkyl halides and carbonates to give 2-[1-(trimethylsilyl)alkyl]-2H-tetrazoles and (2H-tetrazol-2-yl)acetates . Additionally, the reactivity of polypyridyl ruthenium(II) complexes towards electrophiles has been studied, showing the addition of a methyl group to the N-3 nitrogen of the tetrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For instance, the redox properties of polypyridyl ruthenium(II) complexes with tetrazolate ligands vary depending on the electron-withdrawing character of the ligands . The sensitivity of tetrazole derivatives towards physical stimuli such as impact, friction, and electrostatic discharge has been determined, which is crucial for their application as energetic materials . The photophysical properties of these complexes also differ, with some showing significant luminescence, which can be tuned by methylation .

Scientific Research Applications

1. Metal Complex Synthesis

Methyl 1H-tetrazol-1-ylacetate has been used in the synthesis of various metal complexes, particularly palladium(II) complexes. These complexes have been characterized using spectroscopic methods and X-ray diffraction, offering insights into their structural and thermal properties (Protas, Popova, Suslonov, & Trifonov, 2017).

2. DNA and Protein Binding

Studies have shown that complexes derived from methyl 1H-tetrazol-1-ylacetate can bind effectively to DNA and proteins like bovine serum albumin. This interaction has been investigated through various experimental and theoretical methods, indicating potential applications in biomedical research (Protas et al., 2018).

3. Chemical Sensor Development

Tetrazole derivatives, including those related to methyl 1H-tetrazol-1-ylacetate, have been used to develop fluorescent chemosensors. These sensors are capable of detecting ions like Al(III) and Zn(II) and have potential applications in bioimaging (Ding et al., 2014).

Safety And Hazards

Methyl 1H-tetrazol-1-ylacetate is classified as a danger according to safety information . It has hazard statements H315-H319-H228, which indicate that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 2-(tetrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQJVEFCNZKVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390029
Record name methyl 1H-tetrazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1H-tetrazol-1-ylacetate

CAS RN

55633-19-7
Record name methyl 1H-tetrazol-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tetrazol-1-yl acetic acid (5 g, 39 mmol) and 4M hydrochloric acid in dioxan (100 μL) in methanol (50 mL) was heated under reflux for 18 hours. The cooled mixture was evaporated under reduced pressure to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AV Protas, EA Popova, VV Suslonov, RE Trifonov - Polyhedron, 2017 - Elsevier
… In this case trans-[PdCl 2 L 2 ] complexes {L = 5-methyl-1H-tetrazol-1-ylacetic acid 6 in 5% (w/w) MeOH in 1 M HCl; L = ethyl 5-methyl-1H-tetrazol-1-ylacetate 7 in 5% (w/w) EtOH in 1 M …
Number of citations: 16 www.sciencedirect.com
AV Protas, EA Popova, OV Mikolaichuk… - Inorganica Chimica …, 2018 - Elsevier
… The structure of the novel trans-[PdCl 2 (butyl 5-methyl-1H-tetrazol-1-ylacetate) 2 ] was established by X-ray diffraction … 4.2.1. trans-[PdCl 2 (butyl 5-methyl-1H-tetrazol-1-ylacetate) 2 ] (3) …
Number of citations: 46 www.sciencedirect.com
P Wang, S Zhang, J Zhang, Y Zhu - Biochemical Engineering Journal, 2021 - Elsevier
Enzymatic synthesis plays a pivotal role in the sustainable production of semi-synthetic β-lactam antibiotics. However, these types of green syntheses are being developed slowly …
Number of citations: 6 www.sciencedirect.com

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